Azido-PEG3-SS-PEG3-azide
Description
Significance of Bifunctional Linkers in Modern Chemical Biology and Materials Science
Bifunctional linkers, also known as crosslinkers, are chemical reagents that possess two reactive groups, allowing them to covalently connect two molecular entities. scbt.com These "bridges" are fundamental in constructing complex molecular architectures and play a crucial role in the structural and functional design of novel compounds. bldpharm.com In chemical biology, they are indispensable for studying protein-protein interactions, stabilizing protein structures, and creating multi-subunit complexes. scbt.com The ability of these linkers to bridge functional groups in close proximity has propelled their use in identifying interfaces between bound components and elucidating the organization of complex assemblies. nih.gov
The applications of bifunctional linkers extend into materials science, where they are used to enhance the mechanical properties and stability of synthetic polymers and hydrogels. scbt.com They are also vital for immobilizing enzymes and other bioactive molecules onto solid supports, which is crucial for the development of biosensors, bioassays, and biocatalysis. scbt.com Depending on the nature of their reactive ends, linkers can be classified as homobifunctional (possessing two identical reactive groups) or heterobifunctional (containing two different reactive groups). scbt.comaxispharm.com Heterobifunctional linkers are particularly valuable as they enable the selective and controlled conjugation of two different molecules, a key requirement in fields like targeted drug delivery and the development of antibody-drug conjugates (ADCs). axispharm.comjenkemusa.com
Rationale for Azide (B81097) and Disulfide Moieties within Polyethylene (B3416737) Glycol Scaffolds
The specific design of Azido-PEG3-SS-PEG3-azide, which incorporates azide and disulfide functionalities into a polyethylene glycol (PEG) backbone, is a deliberate choice driven by the demand for advanced, stimuli-responsive systems.
Azide (N₃) Groups: The terminal azide groups are key components for "click chemistry," a set of reactions known for their high efficiency, specificity, and biocompatibility. nih.govnih.gov Specifically, azides readily participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. medchemexpress.commedchemexpress.com These reactions allow for the efficient and specific attachment of the linker to molecules containing alkyne or strained cyclooctyne (B158145) groups, even in complex biological environments, without interfering with native biological processes. axispharm.commdpi.comsigmaaldrich.com
Disulfide (SS) Bond: The internal disulfide bond is a redox-responsive element. broadpharm.com This bond is stable under normal physiological conditions but can be selectively cleaved in a reducing environment, such as the intracellular milieu, which has a significantly higher concentration of reducing agents like glutathione (B108866) (GSH) compared to the extracellular space. nih.govnih.govnih.gov This feature allows for the controlled release of conjugated molecules at a specific target site, a highly desirable characteristic for stimuli-responsive drug delivery systems and other applications requiring triggered disassembly. nih.govacs.orgrsc.orgproquest.com The disulfide bond can be cleaved using reagents like dithiothreitol (B142953) (DTT). broadpharm.com
Structural Overview and Nomenclatural Framework for this compound
The nomenclature "this compound" provides a clear description of the molecule's structure.
Azido (B1232118): This indicates the presence of azide (N₃) functional groups at both termini of the molecule. broadpharm.com
PEG3: "PEG" refers to the polyethylene glycol chain, and the number "3" specifies that there are three repeating ethylene (B1197577) glycol units on each side of the central disulfide bond. medchemexpress.commedchemexpress.com
SS: This denotes the disulfide bond that links the two PEG3-azide arms. broadpharm.com
Therefore, the structure consists of a central, cleavable disulfide bond flanked on either side by a short, hydrophilic PEG spacer composed of three ethylene glycol units, with each PEG chain terminating in a reactive azide group. This homobifunctional and cleavable linker is designed for advanced bioconjugation applications. broadpharm.com
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| CAS Number | 1310827-27-0 | broadpharm.comglpbio.comaxispharm.coma2bchem.com |
| Molecular Formula | C₁₆H₃₂N₆O₆S₂ | broadpharm.comglpbio.comaxispharm.comnih.gov |
| Molecular Weight | 468.59 g/mol | broadpharm.comglpbio.comaxispharm.com |
| Appearance | Please refer to supplier data |
| Solubility | Soluble in DMSO, DMF, DCM | broadpharm.comglpbio.com |
Historical Trajectories of PEG-based Linkers in Bioconjugation and Stimuli-Responsive Systems
The development of PEG-based linkers is rooted in the pioneering work on PEGylation in the 1970s. chempep.comnih.govrsc.org Initially, research focused on conjugating PEG to proteins to enhance their therapeutic properties and reduce immunogenicity. chempep.comnih.gov The clinical success of PEGylated drugs, such as the FDA approval of Adagen® in the 1990s, solidified the value of this approach. nih.gov
The 1990s also saw the emergence of monodisperse PEG linkers with defined molecular weights and terminal functionalities, enabling more precise and controlled bioconjugation strategies. chempep.com This led to the evolution of PEG linkers from simple homobifunctional spacers to more sophisticated designs, including heterobifunctional, branched, and cleavable architectures tailored for specific applications like antibody-drug conjugates (ADCs). chempep.comaxispharm.comrsc.org
The concept of stimuli-responsive systems, which undergo a change in properties in response to an external trigger, gained significant traction in drug delivery and materials science. proquest.comresearchgate.netsigmaaldrich.com This led to the incorporation of cleavable moieties into linker designs. Disulfide bonds became a popular choice for creating redox-responsive systems due to their selective cleavage in the reducing environment of the cell. nih.govnih.govmdpi.commdpi.com Similarly, the advent of click chemistry provided a highly efficient and bioorthogonal method for conjugation, leading to the widespread incorporation of azide and alkyne groups into linker structures. nih.govnih.govacs.org
The synthesis of heterobifunctional PEGs, often involving the asymmetric activation of a symmetrical PEG diol, allowed for the creation of linkers with diverse and orthogonal functionalities. mdpi.comacs.org this compound represents a convergence of these historical developments, combining the benefits of PEGylation with the precision of click chemistry and the controlled release mechanism of a redox-sensitive disulfide bond, making it a powerful tool for contemporary research. medchemexpress.combroadpharm.com
Table 2: List of Compound Names
| Compound Name |
|---|
| This compound |
| Glutathione (GSH) |
| Dithiothreitol (DTT) |
| N,N′-methylenebisacrylamide (BIS) |
| N,N′-bis(acryloyl)cystamine (BAC) |
| Poly(N-isopropylacrylamide) (PNiPAAm) |
| Bovine serum albumin (BSA) |
| 2-(2-pyridyldithio)-ethylamine (PDA) |
| Tris(2-carboxyethyl) phosphine (B1218219) (TCEP) |
| Iron oxide (Fe₃O₄) |
| Poly(N-isopropylacrylamide) (PNIPAAM) |
| Indocyanine green (ICG) |
Structure
2D Structure
Properties
IUPAC Name |
1-azido-2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyldisulfanyl]ethoxy]ethoxy]ethoxy]ethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32N6O6S2/c17-21-19-1-3-23-5-7-25-9-11-27-13-15-29-30-16-14-28-12-10-26-8-6-24-4-2-20-22-18/h1-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTXZMZORLYBGQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCSSCCOCCOCCOCCN=[N+]=[N-])N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32N6O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Mechanistic Aspects of Azido Peg3 Ss Peg3 Azide Production
Retrosynthetic Analysis and Strategic Precursor Selection for Azido-PEG3-SS-PEG3-azide
A retrosynthetic analysis of this compound identifies the most strategic bond disconnections to simplify its synthesis into manageable steps involving key precursors. The primary and most logical disconnection is at the central disulfide (-S-S-) bond. This cleavage simplifies the complex target molecule into two identical, more manageable fragments: an Azido-PEG3-thiol intermediate.
A secondary disconnection targets the terminal azide (B81097) (-N₃) groups. Azides are commonly introduced via nucleophilic substitution. This step leads back to a precursor where the terminal position is occupied by a good leaving group, such as a tosylate (-OTs), mesylate (-OMs), or a halide, attached to the PEG chain.
This two-step analysis points to a convergent synthesis strategy. The optimal approach involves the initial synthesis of a heterobifunctional PEG intermediate, such as HO-PEG3-OTs, followed by conversion to N₃-PEG3-OTs and subsequent substitution of the tosylate with a thiol equivalent, or vice-versa. The final step is the oxidative coupling of two Azido-PEG3-thiol molecules to form the desired disulfide bridge. This method is generally more efficient than synthesizing a HO-PEG3-SS-PEG3-OH precursor and attempting to convert both hydroxyl ends to azides simultaneously.
Table 1: Retrosynthetic Strategy and Key Precursors
| Disconnection | Resulting Fragment(s) | Key Precursor(s) | Rationale |
|---|---|---|---|
| Disulfide Bond (C-S-S-C) | 2x Azido-PEG3-thiol | Azido-PEG3-thiol | Simplifies the target into two identical halves; disulfide formation is a reliable coupling reaction. |
| Azide Group (C-N₃) | Azido-PEG3-X (X = leaving group) | HO-PEG3-X (X = leaving group), Sodium Azide | Azidation is a standard, high-yield transformation in PEG chemistry. mdpi.comresearchgate.net |
Optimized Synthesis of PEG-Functionalized Intermediates
The successful production of this compound relies on the efficient synthesis of precisely functionalized PEG intermediates.
Generation of Azide-Terminated PEG Segments
The incorporation of an azide functionality onto a PEG chain is a critical step, providing the "handle" for subsequent click chemistry conjugations. youdobio.comalfa-chemistry.com A robust and widely adopted method involves a two-step process starting from a hydroxyl-terminated PEG.
Activation of the Hydroxyl Group : The terminal hydroxyl group of a PEG chain is first converted into a more effective leaving group. This is typically achieved through sulfonylation, reacting the PEG-alcohol with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base like pyridine (B92270) or triethylamine. mdpi.comresearchgate.net This reaction yields a PEG-tosylate or PEG-mesylate, respectively. Selective monotosylation of symmetrical diols like triethylene glycol is a key challenge that must be controlled through careful stoichiometry and reaction conditions to maximize the yield of the desired mono-functionalized product. mdpi.com
Nucleophilic Substitution with Azide : The resulting PEG-sulfonate intermediate is then reacted with an azide salt, most commonly sodium azide (NaN₃). mdpi.com The azide ion acts as a nucleophile, displacing the tosylate or mesylate group to form the stable carbon-azide bond. This substitution reaction is typically carried out in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to ensure solubility of the reagents and facilitate the reaction, often achieving functionalization efficiencies greater than 95%. mdpi.comresearchgate.net
Table 2: Typical Reaction Conditions for Synthesis of Azide-Terminated PEG
| Step | Reagents | Solvent | Typical Conditions | Outcome |
|---|---|---|---|---|
| Activation | PEG-OH, Tosyl Chloride (or Mesyl Chloride), Pyridine (or Et₃N) | Dichloromethane (DCM), Chloroform | 0°C to room temperature | PEG-OTs (or PEG-OMs) |
| Azidation | PEG-OTs (or PEG-OMs), Sodium Azide (NaN₃) | DMF, DMSO | Room temperature to 60°C | Azido-PEG (N₃-PEG) |
Formation of Disulfide-Bridged PEG Building Blocks
While the primary strategy involves late-stage disulfide formation, an alternative route involves the synthesis of a disulfide-bridged PEG diol, such as HO-PEG3-SS-PEG3-OH. This intermediate can be synthesized and subsequently converted to the final diazide product.
One common method begins with a commercially available disulfide-containing diol, like bis(2-hydroxyethyl) disulfide. This molecule can serve as a bifunctional initiator for the ring-opening polymerization of ethylene (B1197577) oxide to build the PEG3 chains. sigmaaldrich.com
Alternatively, a thiol-terminated PEG alcohol (HS-PEG3-OH) can be synthesized first. This intermediate can be prepared from a halogenated PEG alcohol (Br-PEG3-OH) by reacting it with a sulfur source like sodium hydrosulfide. mdpi.com The subsequent step is the oxidative coupling of HS-PEG3-OH to form the symmetrical disulfide-bridged diol, HO-PEG3-SS-PEG3-OH. This oxidation can be achieved using mild oxidizing agents such as hydrogen peroxide or exposure to air. acs.org This diol could then undergo a two-fold activation and azidation as described in section 2.2.1 to yield the final product.
Advanced Coupling Reactions for this compound Assembly
The final assembly and inherent functionality of this compound are defined by the chemical reactions that form the disulfide bridge and introduce the azide groups.
Strategies for Disulfide Bond Formation and Reduction in PEG-based Architectures
The disulfide bond is the key structural feature that imparts cleavability to the linker. Its formation and reduction are well-established processes in polymer and protein chemistry. sigmaaldrich.commdpi.com
Disulfide Bond Formation: The final step in the most efficient synthesis of this compound is the oxidative dimerization of the Azido-PEG3-thiol intermediate. Several methods are available:
Oxidative Coupling : Mild oxidizing agents are used to convert two thiol groups into a disulfide bond. Common reagents include hydrogen peroxide (H₂O₂) in an aqueous buffer, iodine (I₂) in an alcoholic solvent, or simply exposing the thiol to atmospheric oxygen, often in a basic solution to facilitate the reaction. acs.org
Thiol-Disulfide Exchange : This strategy involves reacting the thiol-functionalized PEG with a reagent like 2,2'-dipyridyl disulfide (PDS). mdpi.com This creates an activated PEG-pyridyl disulfide intermediate, which then readily reacts with a second molecule of the thiol-PEG to yield the symmetrical disulfide product and release 2-thiopyridone. researchgate.net
Disulfide Bond Reduction (Cleavage): The utility of the disulfide linkage lies in its stability under physiological conditions while being susceptible to cleavage in a reductive environment, such as inside a cell. hep.com.cn
Thiol-Based Reducing Agents : Reagents like dithiothreitol (B142953) (DTT) and glutathione (B108866) (GSH) are highly effective at reducing disulfide bonds back to their constituent thiols through a thiol-disulfide exchange mechanism. hep.com.cnsigmaaldrich.com GSH is particularly relevant as it is the primary intracellular reducing agent. hep.com.cn
Phosphine-Based Reducing Agents : Tris(2-carboxyethyl)phosphine (B1197953) (TCEP) is another powerful reducing agent that is odorless, water-soluble, and effective over a broad pH range, making it a common choice for cleaving disulfide linkers in laboratory settings. acs.org
Incorporation and Derivatization of Azide Functional Groups
Incorporation: As detailed in section 2.2.1, the azide group is most reliably incorporated into the PEG structure through the nucleophilic substitution of a sulfonate ester (tosylate or mesylate) with sodium azide. mdpi.comresearchgate.net This method is highly efficient and provides excellent control over the final structure, ensuring near-quantitative functionalization of the chain ends. mdpi.com
Derivatization: The primary purpose of incorporating terminal azide groups is to enable subsequent conjugation via "click chemistry". medchemexpress.com This family of reactions is known for high yields, specificity, and biocompatibility.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : This is a highly efficient reaction where the terminal azide of the linker reacts with a terminal alkyne on a target molecule. The reaction is catalyzed by copper(I) and results in the formation of a chemically stable 1,2,3-triazole linkage. youdobio.commedchemexpress.com
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) : To avoid the potential toxicity of a copper catalyst in biological systems, SPAAC can be used. This reaction involves an azide reacting with a strained, cyclic alkyne such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN). medchemexpress.comacs.org The inherent ring strain of the alkyne allows the reaction to proceed rapidly at physiological temperatures without a metal catalyst. medchemexpress.com
Purification and Isolation Protocols for High-Purity this compound
Achieving high purity of this compound is critical for its subsequent applications in bioconjugation and the synthesis of PROteolysis TArgeting Chimeras (PROTACs). The purification process aims to remove unreacted starting materials, reaction byproducts, and any oligomeric or polymeric impurities. A combination of chromatographic techniques is typically employed to isolate the target compound.
Table 1: Typical Purification Protocol for this compound
| Step | Technique | Mobile Phase/Eluent | Purpose |
| 1 | Extraction | Ethyl acetate/Water | Initial removal of water-soluble impurities and salts. |
| 2 | Flash Column Chromatography | Gradient of Ethyl Acetate in Hexanes | Separation of the product from less polar and more polar impurities. |
| 3 | Size-Exclusion Chromatography (SEC) | Tetrahydrofuran (THF) or Dichloromethane (DCM) | Separation based on molecular size to remove any unreacted PEG precursors or higher molecular weight oligomers. nih.gov |
| 4 | Preparative High-Performance Liquid Chromatography (HPLC) | Acetonitrile (B52724)/Water with 0.1% Trifluoroacetic Acid (TFA) | Final polishing step to achieve >98% purity. |
The crude product, after an initial workup involving extraction to remove inorganic salts and highly polar impurities, is often subjected to flash column chromatography on silica (B1680970) gel. A solvent gradient, for example, from hexane (B92381) to ethyl acetate, allows for the separation of the desired product from starting materials and non-polar byproducts.
For more precise separation, particularly to remove any unreacted PEG precursors or side-products of similar polarity, size-exclusion chromatography (SEC) is a valuable technique. nih.govscielo.br SEC separates molecules based on their hydrodynamic volume, effectively differentiating the dimeric product from its monomeric precursors.
Finally, to achieve the highest purity, preparative reverse-phase high-performance liquid chromatography (RP-HPLC) is often the method of choice. A gradient of acetonitrile in water, often with a small amount of trifluoroacetic acid (TFA) to improve peak shape, is used to elute the compound from a C18 column. The fractions containing the pure product are collected, and the solvent is removed under reduced pressure to yield the final, high-purity this compound. The purity is typically confirmed by analytical HPLC and characterized by mass spectrometry and NMR spectroscopy.
Comparative Analysis of Synthetic Pathways and Yield Optimization for this compound
One common pathway involves the synthesis of an Azido-PEG3-thiol precursor followed by oxidative dimerization. An alternative approach could be to start with a di-thiol PEG3-SS-PEG3 core and then convert the terminal functional groups (e.g., hydroxyls or amines) to azides.
Table 2: Comparative Analysis of Synthetic Pathways
| Pathway | Starting Material | Key Steps | Potential Advantages | Potential Disadvantages |
| Pathway A: Oxidative Dimerization | 1-Amino-11-azido-3,6,9-trioxaundecane | Thiolation, Oxidation | Convergent, precursor is commercially available. chemicalbook.com | Requires careful control of oxidation to avoid over-oxidation. |
| Pathway B: Azidation of Dithiol Core | Dithiol-PEG3-SS-PEG3-diol | Tosylation/Mesylation, Azidation | Potentially higher overall yield if the core is stable. | Dithiol core may not be readily available; potential for side reactions during azidation. |
| Pathway C: Disulfide Exchange | Azido-PEG3-thiol | Reaction with a disulfide activating agent (e.g., DTNP), followed by exchange. | High selectivity and milder reaction conditions. uwaterloo.ca | May require an additional activation step. |
Yield Optimization:
Optimizing the yield of this compound involves a systematic approach to each step of the chosen synthetic pathway. Key parameters to consider include:
Stoichiometry of Reagents: In the dimerization step, using a slight excess of the oxidizing agent can drive the reaction to completion, but a large excess can lead to over-oxidation of the disulfide to sulfonic acids, reducing the yield. Careful control of the stoichiometry is crucial.
Reaction Temperature and Time: For the azidation step, the reaction of a mesylate or tosylate with sodium azide is typically performed at elevated temperatures to ensure a reasonable reaction rate. However, prolonged reaction times or excessively high temperatures can lead to decomposition of the azide product. Optimization studies, often monitored by TLC or HPLC, are necessary to find the ideal balance. For click chemistry reactions used in some synthetic strategies, reaction times can be optimized, with studies showing that most of the reaction occurs within the first 24 hours. acs.org
Choice of Solvent and Base: The choice of solvent can significantly impact reaction rates and yields. For example, in the synthesis of PEG derivatives, polar aprotic solvents like DMF or DMSO are often preferred. acs.org The selection of a non-nucleophilic base is also critical to prevent unwanted side reactions.
Purification Efficiency: Each purification step can lead to a loss of product. Optimizing the chromatographic conditions, such as the choice of stationary and mobile phases, can maximize the recovery of the pure compound. For instance, in solid-phase synthesis, the choice of resin and linkers can affect the success of the synthesis and the purity of the crude product. gyrosproteintechnologies.com
Reaction Mechanisms and Kinetics of Azido Peg3 Ss Peg3 Azide in Chemical Transformations
Investigations into Click Chemistry Reactions Mediated by Azido-PEG3-SS-PEG3-azide
The terminal azide (B81097) functionalities of this compound make it a versatile reagent for "click" chemistry, a class of reactions known for their high efficiency, selectivity, and biocompatibility. mdpi.com Two prominent examples of such reactions are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
The Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and widely used click reaction that forms a stable 1,2,3-triazole ring from an azide and a terminal alkyne. nih.gov The reaction is characterized by its high yields, mild reaction conditions, and tolerance of a broad range of functional groups. nih.govnih.gov The catalytic cycle involves the formation of a copper(I) acetylide intermediate, which then reacts with the azide in a stepwise manner. wikipedia.org The reaction kinetics are typically second-order, with the rate being dependent on the concentrations of both the azide and the alkyne, as well as the copper(I) catalyst. researchgate.net
Table 1: Representative Second-Order Rate Constants for CuAAC Reactions
| Reactants | Catalyst/Ligand | Solvent | Rate Constant (M⁻¹s⁻¹) |
|---|---|---|---|
| Benzyl azide + Phenylacetylene | Cu(I) | Liquid Ammonia | Varies with Cu(I) concentration |
| Azidocoumarin + mDHFR-pEthF | CuSO₄/TBTA | DMSO/Buffer | Dependent on DMSO concentration |
| Azide A20 + Alkyne | Cu(I) | Not specified | ~1300 |
This table presents a selection of reported rate constants for CuAAC reactions involving various azides and alkynes to provide a general context for the reaction kinetics. The exact rate for this compound would need to be determined experimentally.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a copper-free click reaction that utilizes strained cyclooctynes, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which react readily with azides without the need for a catalyst. acs.org This makes SPAAC particularly suitable for applications in living systems where the toxicity of copper is a concern. nih.govscispace.com The reaction proceeds through a [3+2] dipolar cycloaddition mechanism, and its rate is primarily dependent on the structure of the cyclooctyne (B158145) and the electronic properties of the azide. researchgate.netnih.gov
The PEG linkers in this compound can positively impact SPAAC reactions. Research has shown that the presence of a PEG linker can enhance the reaction rates of SPAAC by approximately 31 ± 16%. rsc.orgresearchgate.net This enhancement is attributed to the increased hydrophilicity and flexibility conferred by the PEG chains. The reaction kinetics are also influenced by factors such as pH, temperature, and the choice of buffer. rsc.orgresearchgate.net For instance, higher pH values generally lead to increased reaction rates. researchgate.net
Table 2: Second-Order Rate Constants for SPAAC Reactions Under Various Conditions
| Azide | Cyclooctyne | Buffer (pH) | Temperature (°C) | Rate Constant (M⁻¹s⁻¹) |
|---|---|---|---|---|
| 3-azido-L-alanine | sulfo DBCO-amine | PBS (7) | 25 | 0.32–0.85 |
| 1-azido-1-deoxy-β-D-glucopyranoside | sulfo DBCO-amine | HEPES (7) | 37 | 0.55–1.22 |
| Benzyl azide | Cyclooctyne | DMSO | 37 | 1.35 x 10⁻² |
| Benzyl azide | BCN | DMSO | 37 | 0.15 |
| Benzyl azide | [9+1]CPP | Deuterated DMSO | 25 | 2.2 x 10⁻³ |
| Benzyl azide | m[9+1]CPP | Deuterated DMSO | 25 | 9.6 x 10⁻³ |
This table provides a range of reported second-order rate constants for SPAAC reactions with different azides and cyclooctynes to illustrate the kinetic landscape. The specific rate for this compound would depend on the chosen cyclooctyne and reaction conditions.
The azide groups of this compound serve as bioorthogonal chemical reporters, meaning they are chemically inert to most biological molecules but can selectively react with a complementary functional group, such as an alkyne. mdpi.comnih.gov This high degree of specificity allows for the precise labeling and modification of biomolecules in complex biological environments. nih.govdntb.gov.ua Both CuAAC and SPAAC are considered bioorthogonal reactions and are widely employed for applications such as protein labeling, cell surface modification, and in vivo imaging. nih.govnih.gov
The choice between CuAAC and SPAAC for a specific application depends on the biological context. CuAAC generally offers faster kinetics, but the cytotoxicity of copper can be a limiting factor for in vivo studies. nih.govscispace.com SPAAC, being copper-free, is more suitable for live-cell and in-vivo applications, although its kinetics are typically slower than CuAAC. acs.org The bifunctional nature of this compound, with two azide groups, allows for the crosslinking of two alkyne-containing molecules, making it a useful tool for creating well-defined macromolecular architectures. The central disulfide bond also introduces a cleavable element, which is advantageous for applications requiring the release of conjugated cargo. medchemexpress.comaxispharm.com
Analysis of Disulfide Bond Reduction and Exchange Mechanisms in this compound Conjugates
The disulfide bond is a key feature of the this compound linker, providing a cleavable linkage that is responsive to reducing environments. nih.gov This responsiveness is crucial for applications such as drug delivery, where the release of a therapeutic agent is desired under specific physiological conditions. nih.gov
Thiol-disulfide exchange is a chemical reaction in which a thiolate anion attacks a sulfur atom of a disulfide bond, leading to the cleavage of the disulfide bond and the formation of a new disulfide bond. nih.gov This reaction is reversible and is a fundamental process in many biological systems, playing a role in protein folding and redox signaling. nih.govrsc.org In the context of this compound conjugates, the disulfide bond can be cleaved by endogenous or exogenous thiols, such as glutathione (B108866) (GSH) or dithiothreitol (B142953) (DTT). nih.govnih.gov
The kinetics of thiol-disulfide exchange are influenced by several factors, including the pKa of the thiol, the steric accessibility of the disulfide bond, and the local environment. nih.gov The reaction proceeds via a nucleophilic substitution mechanism at the sulfur atom. rsc.org While specific kinetic data for the thiol-disulfide exchange of this compound conjugates is not available in the reviewed literature, studies with other disulfide-containing molecules provide insights into the general mechanism and factors affecting the reaction rate.
The differential in reducing potential between the extracellular and intracellular environments is a key physiological feature that can be exploited for targeted drug delivery. The concentration of glutathione (GSH), a major intracellular antioxidant, is significantly higher inside cells (millimolar range) compared to the extracellular space (micromolar range). nih.gov This redox gradient provides a trigger for the cleavage of disulfide bonds within this compound conjugates once they are internalized by cells. nih.gov
The cleavage of the disulfide bond leads to the release of the conjugated molecules. This strategy has been widely employed in the design of drug delivery systems to achieve site-specific release of therapeutic agents. nih.gov The rate of cleavage can be modulated by the design of the linker and the specific thiol trigger. For example, dithiothreitol (DTT) is a potent reducing agent that can rapidly cleave disulfide bonds in vitro. nih.gov Studies have shown that the reduction of azido (B1232118) groups to amines by thiols like DTT and glutathione can occur, with second-order rate constants of 2.77 x 10⁻³ M⁻¹s⁻¹ and 6.55 x 10⁻⁵ M⁻¹s⁻¹ for DTT and glutathione, respectively, in the reduction of 3'-azidothymidine. nih.govresearchgate.net It is important to consider this potential side reaction when designing experiments involving both azides and reducing thiols. researchgate.net
Table 3: Second-Order Rate Constants for Thiol-Mediated Reduction of an Azido Compound
| Thiol Reductant | Substrate | pH | Temperature (°C) | Rate Constant (M⁻¹s⁻¹) |
|---|---|---|---|---|
| Dithiothreitol (DTT) | 3'-azidothymidine | 7.2 | 37 | 2.77 x 10⁻³ |
| Glutathione (GSH) | 3'-azidothymidine | 7.2 | 37 | 6.55 x 10⁻⁵ |
| Mercaptoethanol | 3'-azidothymidine | 7.2 | 37 | 6.35 x 10⁻⁶ |
This table illustrates the kinetics of a known thiol-mediated azide reduction, providing context for potential side reactions when using this compound in the presence of reducing agents. The primary intended reaction is the cleavage of the disulfide bond.
Kinetic and Thermodynamic Characterization of this compound Reactivity
The reactivity of this compound is characterized by two main types of transformations: the reduction of the disulfide bond and the cycloaddition reactions of the terminal azide groups.
Disulfide Bond Reduction:
The disulfide bond in the core of this compound is susceptible to cleavage by reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (B1197953) (TCEP). This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The kinetics of this reduction are influenced by the specific reducing agent used, its concentration, pH, and temperature.
Interactive Data Table: Representative Kinetic and Thermodynamic Parameters for Disulfide Bond Reduction
| Parameter | Reducing Agent | Model System | Value |
| Activation Energy (Ea) | TCEP | Polypeptide | ~30-40 kJ/mol |
| Activation Energy (Ea) | DTT | Polypeptide | ~30-40 kJ/mol |
| Pre-exponential Factor (A) | TCEP | Polypeptide | ~10^7 M⁻¹s⁻¹ |
| Pre-exponential Factor (A) | DTT | Polypeptide | ~10^7 M⁻¹s⁻¹ |
Note: This data is based on studies of disulfide bonds within mechanically stretched polypeptides and serves as an approximation for the behavior of this compound. nih.govresearchgate.net
Azide Group Cycloaddition (Click Chemistry):
The terminal azide groups of this compound are key to its utility as a linker, enabling covalent conjugation through click chemistry. The two most common types of click reactions involving azides are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the cycloaddition of an azide with a terminal alkyne in the presence of a copper(I) catalyst. CuAAC reactions are known for their high efficiency, regioselectivity (forming the 1,4-disubstituted triazole isomer), and mild reaction conditions. The reaction rate is significantly accelerated by the copper catalyst, with rate constants typically in the range of 10 to 10⁴ M⁻¹s⁻¹. nih.gov
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): SPAAC is a copper-free click reaction that utilizes a strained cyclooctyne as the reaction partner for the azide. The high ring strain of the cyclooctyne provides the driving force for the reaction, eliminating the need for a potentially cytotoxic copper catalyst. SPAAC is therefore highly suitable for applications in biological systems. magtech.com.cnnih.gov The second-order rate constants for SPAAC can vary widely depending on the specific cyclooctyne used, ranging from approximately 2.4 x 10⁻³ M⁻¹s⁻¹ to 34 M⁻¹s⁻¹. nih.gov
Interactive Data Table: Representative Second-Order Rate Constants for Azide-Alkyne Cycloaddition Reactions
| Reaction Type | Alkyne Partner | Azide Partner | Solvent | Rate Constant (k) [M⁻¹s⁻¹] |
| CuAAC | Phenylacetylene | Benzyl azide | DMSO | ~10 - 10⁴ |
| SPAAC | Bicyclo[6.1.0]non-4-yn-9-ylmethanol (BCN) | Benzyl azide | DMSO | ~0.15 |
| SPAAC | Dibenzocyclooctyne (DIBO) derivative | Benzyl azide | Methanol | Varies with derivative |
Note: These are representative values from studies on model systems and the actual rate for this compound may vary. nih.govnih.gov
Influence of Reaction Conditions and Catalysis on this compound Transformations
The efficiency and rate of the chemical transformations of this compound are highly dependent on the specific reaction conditions and the presence of catalysts.
Disulfide Bond Reduction:
pH: The rate of disulfide reduction is pH-dependent. For thiol-based reducing agents like DTT, the active species is the thiolate anion. Therefore, the reaction rate generally increases with pH as the concentration of the more nucleophilic thiolate form of the reducing agent increases. TCEP is effective over a broader pH range (1.5 to 9.0). biosyn.com
Temperature: As with most chemical reactions, the rate of disulfide cleavage increases with temperature. The Arrhenius equation describes this relationship, where the rate constant is exponentially dependent on the inverse of the absolute temperature.
Reducing Agent Concentration: The reaction rate is directly proportional to the concentration of the reducing agent, following second-order kinetics (first-order in both disulfide and reducing agent).
Azide-Alkyne Cycloaddition:
Catalysis (for CuAAC): The choice and concentration of the copper(I) catalyst and any accelerating ligands are critical for CuAAC. Ligands can stabilize the copper(I) oxidation state and increase the reaction rate. The rate of CuAAC often shows a second-order dependence on the copper concentration, suggesting a dinuclear copper intermediate. nih.gov The catalyst loading can be optimized to achieve a balance between reaction speed and the need to minimize copper contamination in the final product. mdpi.comed.ac.uk
Solvent: The choice of solvent can influence the rate of both CuAAC and SPAAC reactions. For CuAAC, a variety of organic solvents and aqueous systems can be used. acs.org In some cases, the use of polyethylene (B3416737) glycol (PEG) as a solvent has been shown to be effective. researchgate.net For SPAAC, the reaction rate can be influenced by the polarity of the solvent. The presence of a PEG linker, as in this compound, can enhance reaction rates in aqueous media. researchgate.netrsc.org
Temperature: While many click chemistry reactions proceed efficiently at room temperature, increasing the temperature can further accelerate the reaction rate. This is particularly relevant for less reactive alkyne or azide partners. For SPAAC, temperature increases can lead to a significant enhancement in the reaction rate. nih.gov
pH: CuAAC reactions are generally tolerant of a wide pH range. For SPAAC, studies have shown that higher pH values can sometimes lead to increased reaction rates, though the effect can be buffer-dependent. rsc.orgresearchgate.net
Interactive Data Table: Influence of Reaction Conditions on Transformation Rates
| Transformation | Condition | Effect on Rate |
| Disulfide Reduction | Increasing pH (for thiol reductants) | Increase |
| Disulfide Reduction | Increasing Temperature | Increase |
| Disulfide Reduction | Increasing Reductant Concentration | Increase |
| CuAAC | Increasing Catalyst/Ligand Concentration | Increase |
| CuAAC | Optimizing Solvent | Varies |
| CuAAC | Increasing Temperature | Increase |
| SPAAC | Increasing Temperature | Increase |
| SPAAC | Increasing pH | Generally Increases (buffer dependent) |
| SPAAC | Choice of Cyclooctyne | Significant Variation |
| SPAAC | Solvent Polarity | Varies |
Advanced Applications and Functionalization Strategies of Azido Peg3 Ss Peg3 Azide
Design and Engineering of Stimuli-Responsive Materials Using Azido-PEG3-SS-PEG3-azide
The unique chemical structure of this compound makes it an ideal building block for creating materials that respond to specific environmental triggers, particularly redox conditions.
The disulfide bond within this compound is susceptible to cleavage by reducing agents like glutathione (B108866), which is found in higher concentrations inside cells compared to the extracellular environment. This property is exploited in the design of redox-responsive polymer systems and nanocarriers for targeted drug delivery. semanticscholar.orgmdpi.commdpi.com
Researchers have developed chain-shattering polymeric therapeutics (CSPTs) that can be modified with PEG via "click" reactions with azide-functionalized polymers. nih.gov These polymers can self-assemble into nanoparticles (NPs) with high drug loading capacity. nih.gov The disulfide linkages in the polymer backbone are designed to break apart in the presence of a thiol trigger, leading to the controlled release of the encapsulated drug. nih.gov The size of these nanoparticles can be controlled, and they have demonstrated efficacy against cancer cells. nih.gov
Smart polymeric nanocarriers have been developed using a blend of poly(lactic acid) (PLA) and a redox-responsive PEG-block-PLA copolymer containing a disulfide bond. mdpi.com These nanocarriers, with a hydrodynamic diameter of approximately 100 nm, can efficiently encapsulate lipophilic molecules like retinol. mdpi.com The presence of L-Glutathione can trigger the cleavage of the disulfide bond, leading to the release of the encapsulated content. mdpi.com This demonstrates that even a partial composition of the "smart" copolymer is sufficient to induce a triggered release. mdpi.com
| Property | Description | Source |
| Stimulus | Redox conditions (e.g., presence of glutathione) | semanticscholar.orgmdpi.commdpi.com |
| Mechanism | Cleavage of the disulfide (-S-S-) bond | broadpharm.comaxispharm.com |
| Application | Targeted drug delivery to the reducing intracellular environment | axispharm.comaxispharm.com |
| Advantage | Enhanced therapeutic efficacy and reduced off-target effects | axispharm.comaxispharm.com |
The disulfide bond in this compound serves as a cleavable linker, enabling the controlled release of therapeutic agents at a specific target site. axispharm.combroadpharm.com This strategy is particularly valuable in the development of therapies that require precise drug delivery to minimize systemic toxicity. axispharm.com
These linkers are designed to be stable in the bloodstream but to break apart under the reducing conditions found within cells. axispharm.com This selective cleavage ensures that the therapeutic payload is released primarily at the intended site of action, thereby increasing the therapeutic index of the drug. axispharm.comaxispharm.com The use of such cleavable linkers is a key strategy in the design of advanced drug delivery systems. axispharm.com
| Linker Feature | Functional Role | Significance in Controlled Release |
| Disulfide Bond | Redox-sensitive cleavable site | Enables triggered release in the presence of reducing agents like Dithiothreitol (B142953) (DTT) or intracellular glutathione. broadpharm.combroadpharm.com |
| PEG Spacers | Increases hydrophilicity and provides spatial separation | Improves solubility in aqueous media and minimizes steric hindrance during conjugation. broadpharm.combroadpharm.com |
| Terminal Azides | Bioorthogonal reactive handles | Allows for efficient and specific conjugation to alkyne-modified molecules via click chemistry. broadpharm.combroadpharm.com |
Role of this compound in Bioconjugation and Biomolecular Modification
The dual azide (B81097) functionality and the central cleavable disulfide bond of this compound make it a powerful tool for the synthesis of complex biomolecular conjugates. biosynth.comaxispharm.com
The azide groups of this compound readily participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. medchemexpress.commedchemexpress.com These "click chemistry" reactions are highly efficient and specific, allowing for the precise attachment of the linker to alkyne-modified peptides and proteins. broadpharm.combroadpharm.com This enables the site-specific labeling and modification of biomolecules for various research and therapeutic applications. axispharm.com A related compound, Azido-PEG3-SS-NHS, which contains an azide and an NHS ester, is also used for conjugating to amine groups on proteins. targetmol.comalfagen.com.trconju-probe.com
This compound is a key component in the construction of sophisticated bioconjugates like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). medchemexpress.comtargetmol.commedchemexpress.com
In the context of ADCs, the linker connects a cytotoxic drug to an antibody. axispharm.comaxispharm.com The disulfide bond's cleavability inside target cells releases the drug, enhancing its efficacy while minimizing side effects. axispharm.comaxispharm.com A similar linker, Azido-PEG3-SS-NHS ester, is also utilized for ADC synthesis. medchemexpress.comtargetmol.com
For PROTACs, which are molecules designed to degrade specific target proteins, this compound serves as a PEG-based linker to connect a ligand for the target protein and a ligand for an E3 ubiquitin ligase. medchemexpress.commedchemexpress.comglpbio.com This proximity induces the ubiquitination and subsequent degradation of the target protein by the proteasome. invivochem.cn
| Bioconjugate | Role of this compound | Key Feature Utilized |
| Antibody-Drug Conjugates (ADCs) | Cleavable linker connecting the antibody and the cytotoxic drug. axispharm.comaxispharm.com | Redox-sensitive disulfide bond for intracellular drug release. axispharm.comaxispharm.com |
| PROTACs | Flexible linker connecting the target protein ligand and the E3 ligase ligand. medchemexpress.commedchemexpress.comglpbio.com | Azide groups for click chemistry conjugation and PEG spacer for optimal ligand positioning. broadpharm.combroadpharm.commedchemexpress.com |
Contribution of this compound to Hydrogel and Polymer Network Formation
The bifunctional nature of this compound makes it a valuable crosslinker for the formation of hydrogels and polymer networks with tunable properties. biosynth.commedchemexpress.com The terminal azide groups can react with molecules containing multiple alkyne groups, leading to the formation of a crosslinked polymer network. researchgate.netacs.orgnih.gov
Hydrogels formed using this linker can exhibit stimuli-responsive behavior. The incorporation of the disulfide bond into the hydrogel matrix allows for the degradation of the gel in the presence of reducing agents. This property is highly desirable for applications in tissue engineering and controlled drug release, where the hydrogel can degrade and release its payload in a controlled manner. For instance, PEG derivatives with functional groups like azides can be used to form hydrogels through reactions like thiol-ene reactions or enzyme-catalyzed cross-linking. The resulting hydrogels are often biocompatible and can be designed to be responsive to specific biological cues. nih.gov
Utilization of this compound in Advanced Imaging Probe Development (excluding clinical applications)
The unique structural characteristics of this compound, namely its terminal azide groups, flexible polyethylene (B3416737) glycol (PEG) spacers, and a central, redox-sensitive disulfide bond, make it a highly versatile linker for the development of advanced imaging probes. Its bifunctional nature allows for the straightforward conjugation of imaging agents and targeting moieties through highly efficient click chemistry reactions. The disulfide bond introduces an element of "smart" design, enabling the creation of probes that can be activated in specific redox environments, such as those found within cells.
Radiochemistry and Isotopic Labeling Approaches
The azide functionalities of this compound are particularly amenable to modern radiolabeling techniques, especially for positron emission tomography (PET). The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction is a cornerstone of this approach, allowing for the efficient incorporation of positron-emitting radionuclides. nih.govacs.org While direct radiolabeling of the this compound linker itself is not the primary strategy, it serves as a crucial platform for conjugating a radiolabeled prosthetic group to a targeting biomolecule.
The general strategy involves a two-step process:
A small molecule or prosthetic group bearing an alkyne functionality is first radiolabeled with a positron-emitting isotope, most commonly Fluorine-18 (¹⁸F). nih.gov
This ¹⁸F-labeled alkyne is then "clicked" onto a biomolecule that has been pre-functionalized with this compound.
This modular approach is advantageous as the radiolabeling step is performed on a small, stable precursor, which can often be produced in high radiochemical yield and purity. rsc.org The subsequent click reaction proceeds under mild conditions, which is crucial for preserving the integrity of sensitive biomolecules like peptides and antibodies. nih.gov For instance, ¹⁸F-labeled alkyne prosthetic groups have been successfully conjugated to azide-functionalized peptides for PET imaging of specific cellular receptors. nih.gov
The use of PEGylated linkers like this compound in this context also offers the benefit of improving the pharmacokinetic properties of the resulting radiotracer, such as enhanced solubility and longer circulation times. mdpi.com The disulfide bond further adds a layer of sophistication, allowing for the potential development of radiotracers that can be cleaved and release their radiolabeled component in the reducing environment of a target cell, which could be useful for assessing drug delivery or cellular metabolism.
| Radionuclide | Labeling Strategy | Key Advantages | Relevant Research Findings |
|---|---|---|---|
| Fluorine-18 (¹⁸F) | Two-step approach: 1) Synthesis of an ¹⁸F-alkyne prosthetic group. 2) CuAAC reaction with an azide-functionalized molecule (via a linker like this compound). | High radiochemical yields, mild reaction conditions for biomolecule conjugation, broad applicability. nih.govrsc.org | Demonstrated successful labeling of peptides and nanoparticles for PET imaging. nih.govmdpi.com The use of PEG linkers improves in vivo properties. mdpi.com |
| Carbon-11 (¹¹C) | Similar two-step approach using a ¹¹C-labeled alkyne synthon. | Shorter half-life allows for repeat imaging studies. | While less common than ¹⁸F for this specific strategy, the principles of click chemistry are readily applicable. |
| Gallium-68 (⁶⁸Ga) | Chelator-based approach where an alkyne-functionalized chelator is first conjugated to the azide-linker, followed by chelation of ⁶⁸Ga. | Generator-produced radionuclide, convenient for on-site preparation. | Click chemistry is widely used for conjugating ⁶⁸Ga-chelators to targeting vectors. |
Fluorescent Probe Design and Optimization
The design of advanced fluorescent probes benefits significantly from the properties of this compound. The linker can be used to connect a fluorophore to a targeting ligand or to create "activatable" probes that exhibit a change in their fluorescent properties in response to a specific biological stimulus. nih.govmdpi.com
Redox-Responsive "Off-On" Probes: A primary application in this area is the development of redox-responsive fluorescent probes. acs.org The disulfide bond within the this compound linker is stable in the extracellular environment but can be readily cleaved by reducing agents such as glutathione (GSH), which is present in high concentrations inside cells. acs.orgnih.gov This characteristic can be exploited to design "off-on" fluorescent probes.
In a typical design, a fluorophore is conjugated to a quenching molecule through the this compound linker. The quencher suppresses the fluorescence of the dye. Upon internalization into a cell, the disulfide bond is cleaved, separating the fluorophore from the quencher and leading to a significant increase in fluorescence emission. nih.gov This strategy allows for the imaging of cellular uptake and the mapping of intracellular redox environments with a high signal-to-noise ratio. nih.gov
Modular Probe Synthesis via Click Chemistry: The terminal azide groups facilitate a modular and efficient approach to synthesizing a wide array of fluorescent probes. rsc.org A library of different fluorophores (with alkyne handles) and targeting molecules (e.g., peptides, small molecules) can be easily combined with the this compound linker. This allows for the rapid optimization of probes for specific applications, such as targeting particular organelles or cell types. rsc.org For example, a fluorescein (B123965) derivative bearing an alkyne group can be "clicked" to one end of the linker, while an alkyne-modified targeting peptide is attached to the other end, creating a targeted fluorescent probe. nih.gov
| Probe Design Strategy | Mechanism of Action | Key Features | Research Application Example |
|---|---|---|---|
| Redox-Responsive "Off-On" Probe | A fluorophore and a quencher are linked via this compound. Intracellular reduction of the disulfide bond separates the pair, activating fluorescence. | High signal-to-noise ratio, specific to reducing environments (e.g., intracellular space), enables real-time imaging of cellular uptake. nih.gov | Imaging glutathione (GSH) levels in live cells. acs.org |
| Targeted Fluorescent Probe | A fluorophore is attached to one azide, and a targeting ligand (e.g., peptide, antibody fragment) is attached to the other azide via click chemistry. | Modular synthesis, high specificity for the target, PEG linker enhances solubility and biocompatibility. nih.gov | Labeling specific cell surface receptors for fluorescence microscopy. nih.gov |
| Dual-Labeled Probes | Two different imaging modalities (e.g., a fluorophore and a different reporter) are attached to the linker. | Enables multimodal imaging, provides complementary information. | Creating probes for correlative light-electron microscopy. |
Surface Functionalization and Interface Engineering with this compound
This compound is an excellent tool for modifying the surfaces of various materials, particularly nanoparticles, for applications in biomedical imaging and diagnostics. The linker's architecture allows for the creation of well-defined, functional, and "smart" nanoparticle surfaces.
The process typically involves the immobilization of molecules bearing a complementary functional group (e.g., thiols for gold surfaces, or alkynes for click chemistry) onto the nanoparticle surface. Subsequently, this compound can be attached. The terminal azide groups are then available for the conjugation of targeting ligands, imaging agents, or other functional molecules via click chemistry. nih.govthno.org
Functionalization of Gold Nanoparticles (AuNPs): Gold nanoparticles are widely used in imaging and sensing due to their unique optical properties. This compound can be used to create a biocompatible and functional shell around AuNPs. The disulfide bond can either serve as a cleavable linker to the surface (if a thiol-gold bond is formed and later cleaved) or as a redox-sensitive point within the PEG layer. The terminal azides provide handles for attaching biomolecules that can direct the nanoparticles to specific biological targets. nih.gov This approach has been used to develop AuNP-based colorimetric sensors and imaging contrast agents. thno.org
Redox-Responsive Polymer Brushes on Magnetic Nanoparticles: In a more advanced application, linkers containing disulfide bonds are used to create redox-responsive polymer brushes on the surface of magnetic nanoparticles (MNPs). acs.org While not specifically using this compound, the principle is directly applicable. A surface-initiated polymerization can be performed from initiators attached to the MNP surface via a disulfide linker. The resulting polymer brushes provide stability and biocompatibility. In a reducing environment, the polymer brushes can be cleaved from the MNP surface, which can be used to trigger the release of a payload or alter the nanoparticle's interaction with its environment. This is particularly useful for developing "smart" MRI contrast agents or for applications in magnetic hyperthermia where the surface properties need to be modulated. acs.org
Analytical and Spectroscopic Characterization Techniques for Azido Peg3 Ss Peg3 Azide and Its Conjugates
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Purity Assessment of Azido-PEG3-SS-PEG3-azide
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of this compound. biopharmaspec.com It provides atomic-level information about the molecular framework, confirming the connectivity of the polyethylene (B3416737) glycol (PEG) chains, the central disulfide bond, and the terminal azide (B81097) groups. biopharmaspec.com Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are utilized for a comprehensive analysis. biopharmaspec.com
¹H NMR spectroscopy is fundamental for verifying the presence of the repeating ethylene (B1197577) glycol units and the protons adjacent to the key functional groups. The spectrum of a PEGylated compound typically shows a prominent signal for the ethylene glycol protons. acs.org For this compound, specific chemical shifts in the ¹H NMR spectrum are expected to correspond to the methylene (B1212753) groups adjacent to the azide (N₃) and disulfide (-S-S-) functionalities. The integration of these signals allows for the quantification of the relative number of protons, thereby confirming the structure and assessing the purity of the linker. acs.org
¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton. researchgate.net The chemical shift of the carbon atom directly bonded to the azide group is particularly diagnostic, typically appearing around 50 ppm. researchgate.netnih.gov The signals for the carbons in the PEG backbone and those adjacent to the disulfide bridge will also have characteristic chemical shifts, further confirming the linker's structure. researchgate.net The absence of signals corresponding to starting materials or potential side products is a key indicator of the compound's purity. researchgate.net
Table 1: Representative NMR Data for PEG-based Linkers
| Nucleus | Functional Group | Typical Chemical Shift (ppm) | Reference |
| ¹H | -CH₂-O- (PEG backbone) | 3.5-3.8 | acs.org |
| ¹H | -CH₂-N₃ | ~3.3-3.4 | nih.gov |
| ¹³C | -CH₂-O- (PEG backbone) | ~70 | nih.gov |
| ¹³C | -CH₂-N₃ | ~50 | researchgate.net |
To unambiguously establish the connectivity of atoms within the this compound molecule, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed. nih.gov
COSY spectra reveal correlations between protons that are coupled to each other, typically on adjacent carbons. This is crucial for tracing the proton network through the PEG chains.
HSQC spectra correlate directly bonded proton and carbon atoms, providing a definitive link between the ¹H and ¹³C assignments.
These advanced NMR methods provide a detailed and reliable structural map of the molecule, ensuring its integrity before its use in further applications. oup.com
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of this compound and its conjugates with high accuracy. walshmedicalmedia.com It also provides valuable information about the molecule's structure through fragmentation analysis.
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique well-suited for analyzing polar and thermally labile molecules like PEG derivatives. walshmedicalmedia.com It allows for the accurate determination of the molecular weight of this compound, confirming its elemental composition. creative-proteomics.com When analyzing conjugates of this linker, ESI-MS can verify the successful attachment of the linker to biomolecules and help to determine the degree of modification. creative-proteomics.com
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is another valuable technique, particularly for the analysis of larger molecules and heterogeneous samples, such as PEGylated proteins. walshmedicalmedia.comresearchgate.net MALDI-TOF MS provides excellent information on the molecular weight and can be used to assess the heterogeneity of PEGylated products. walshmedicalmedia.com In the context of this compound conjugates, this technique can confirm the covalent attachment of the linker and provide information on the distribution of the PEGylated species. researchgate.net For instance, it can differentiate between non-PEGylated, mono-PEGylated, and di-PEGylated products. researchgate.net
Table 2: Mass Spectrometry Techniques for this compound Analysis
| Technique | Information Provided | Application | Reference |
| ESI-MS | Accurate molecular weight, elemental composition | Purity assessment of the linker, characterization of small molecule conjugates | walshmedicalmedia.comcreative-proteomics.com |
| MALDI-TOF MS | Average molecular weight, degree of PEGylation, heterogeneity | Characterization of protein and peptide conjugates | walshmedicalmedia.comresearchgate.netresearchgate.net |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification in this compound
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that are highly effective for identifying the key functional groups present in the this compound molecule. acs.org
Infrared (IR) Spectroscopy is particularly sensitive to the presence of the azide (N₃) group, which exhibits a strong and characteristic asymmetric stretching vibration in the region of 2100-2160 cm⁻¹. researchgate.netnist.gov The disappearance or shift of this band upon conjugation via click chemistry serves as a clear indicator of a successful reaction. nih.gov The C-O-C stretching of the PEG backbone is also readily observed in the IR spectrum. researchgate.net
Raman Spectroscopy , while also capable of identifying the azide and PEG functionalities, can provide additional information, especially regarding the disulfide (-S-S-) bond. The S-S stretching vibration typically appears as a weak to medium band in the Raman spectrum, a region that can be less informative in IR spectroscopy. acs.org
Together, IR and Raman spectroscopy offer a rapid and non-destructive means of confirming the presence of the critical functional moieties within the this compound linker and for monitoring their transformation during conjugation reactions. acs.org
Table 3: Key Vibrational Frequencies for this compound
| Functional Group | Spectroscopic Technique | Characteristic Frequency (cm⁻¹) | Reference |
| Azide (N₃) asymmetric stretch | IR | 2100-2160 | researchgate.netnist.gov |
| PEG (C-O-C) stretch | IR | ~1100 | researchgate.net |
| Disulfide (S-S) stretch | Raman | 400-550 | acs.org |
Chromatographic Methods for Purity and Molecular Weight Distribution Analysis (HPLC, GPC)
Chromatographic techniques are fundamental for assessing the purity of this compound and for analyzing the molecular weight distribution of the linker itself and its subsequent conjugates. High-Performance Liquid Chromatography (HPLC) and Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), are the primary methods utilized.
High-Performance Liquid Chromatography (HPLC):
Reversed-phase HPLC (RP-HPLC) is a powerful technique for determining the purity of this compound and its reaction products. The method separates compounds based on their hydrophobicity. For PEG-containing molecules, which can be challenging to analyze due to their lack of a strong UV chromophore, derivatization or the use of alternative detectors like Charged Aerosol Detectors (CAD) or Evaporative Light Scattering Detectors (ELSD) can be employed. rsc.org However, the azide and triazole moieties in the linker and its clicked products, respectively, provide some UV absorbance.
HPLC is also instrumental in monitoring the progress of conjugation reactions. For instance, in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, HPLC can be used to track the consumption of the azide-containing linker and the formation of the triazole-containing product. researchgate.netrsc.org Similarly, the cleavage of the disulfide bond can be monitored by observing the appearance of new peaks corresponding to the cleaved fragments.
A typical application involves the analysis of reaction mixtures to confirm the successful conjugation of the linker to a molecule of interest, such as a peptide or a small molecule drug. nih.govuni-muenchen.de The shift in retention time between the starting materials and the final conjugate provides clear evidence of a successful reaction.
Table 1: Illustrative HPLC Parameters for Analysis of Azido-PEGylated Compounds
| Parameter | Typical Conditions | Purpose |
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) | Separation based on hydrophobicity |
| Mobile Phase | Gradient of Water (with 0.1% TFA) and Acetonitrile (B52724) (with 0.1% TFA) | Elution of compounds with varying polarities |
| Flow Rate | 0.5 - 1.0 mL/min | Optimal separation and peak shape |
| Detection | UV at 210-220 nm or 254 nm | Detection of azide, triazole, or other chromophores |
| Injection Volume | 10 - 20 µL | Standard sample loading |
This table presents a generalized set of parameters. Method optimization is required for specific applications.
Gel Permeation Chromatography (GPC/SEC):
GPC or SEC separates molecules based on their hydrodynamic volume in solution. jenkemusa.com This technique is indispensable for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI, Mw/Mn) of the this compound linker and its conjugates. A narrow PDI is indicative of a well-defined polymer. jenkemusa.com
Table 2: Representative GPC Findings for a Disulfide-Containing PEG Conjugate
| Sample | Treatment | Peak Molecular Weight (Mp) | Observation | Reference |
| Chol-ss-PEG-ss-Chol | None | 5.48 kDa | Intact conjugate | researchgate.net |
| Chol-ss-PEG-ss-Chol | 10 mM DTT | 4.35 kDa | Partial cleavage of disulfide bond | researchgate.net |
This data from a structurally similar compound illustrates the utility of GPC in confirming the redox-responsive cleavage of the disulfide linker.
Advanced Spectroscopic and Photophysical Techniques for Investigating Reaction Progress and Product Characterization
A suite of spectroscopic techniques is essential for the detailed structural elucidation of this compound and for monitoring its chemical transformations.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H and ¹³C NMR spectroscopy are primary tools for confirming the chemical structure of this compound. The ¹H NMR spectrum will show characteristic signals for the ethylene glycol protons of the PEG backbone, typically appearing as a complex multiplet around 3.6 ppm. nih.govresearchgate.net The protons on the carbons adjacent to the azide groups and the disulfide bond will have distinct chemical shifts. acs.org ¹³C NMR is used to confirm the presence of the carbon adjacent to the azide group, which has a characteristic chemical shift around 50 ppm. researchgate.net NMR is also invaluable for monitoring reaction progress. For example, during a click reaction, the disappearance of the signals corresponding to the azide-adjacent protons and the appearance of new signals for the triazole ring protons confirm the reaction's progression. nih.gov
Table 3: Characteristic NMR Chemical Shifts for Azido-PEG Functional Groups
| Functional Group | Nucleus | Typical Chemical Shift (ppm) | Solvent | Reference |
| PEG Backbone (-CH₂-CH₂-O-) | ¹H | ~3.6 | CDCl₃ or DMSO-d₆ | nih.govresearchgate.net |
| Azide-adjacent Carbon (-CH₂-N₃) | ¹³C | ~50.6 | CDCl₃ or DMSO-d₆ | researchgate.netacs.org |
| Azide-adjacent Protons (-CH₂-N₃) | ¹H | ~3.4 | CDCl₃ | acs.org |
| Triazole CH | ¹H | ~7.5 - 8.5 | CDCl₃ or DMSO-d₆ | nih.gov |
Fourier-Transform Infrared (FTIR) Spectroscopy:
FTIR spectroscopy is a rapid and effective method for identifying key functional groups. The most prominent feature in the FTIR spectrum of this compound is the sharp, strong absorption band corresponding to the asymmetric stretching vibration of the azide group (-N₃), which appears around 2100 cm⁻¹. researchgate.netnih.gov The presence of this peak is a definitive indicator of the azide functionality. Monitoring the disappearance of this peak is a common method for tracking the progress of click chemistry reactions. rsc.org The cleavage of the disulfide bond can be indirectly monitored by observing the appearance of the S-H stretching vibration (around 2560 cm⁻¹) if the resulting thiol is stable. google.com
Mass Spectrometry (MS):
Mass spectrometry, often coupled with liquid chromatography (LC-MS), is a critical tool for confirming the molecular weight of the linker and its conjugates. nih.govresearchgate.net Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are common ionization techniques. MALDI-TOF (Time-of-Flight) is particularly well-suited for determining the accurate molecular mass of polymers like PEG. jenkemusa.com For conjugates, MS analysis confirms the successful coupling by showing the expected mass increase.
Fluorescence Spectroscopy:
When this compound is conjugated to a fluorescent molecule (fluorophore) or when it is used to link a molecule to a fluorescently-labeled biological target, fluorescence spectroscopy becomes a powerful analytical tool. acs.org This technique can be used to quantify the extent of conjugation by measuring the fluorescence intensity of the purified product. rsc.org Furthermore, changes in the fluorescence properties (e.g., intensity, lifetime, or emission wavelength) of a conjugated fluorophore upon cleavage of the disulfide bond can be used to develop sensitive assays for monitoring drug release or linker degradation in response to a reductive environment. rsc.org
Computational and Theoretical Studies on Azido Peg3 Ss Peg3 Azide
Molecular Modeling and Simulation of Azido-PEG3-SS-PEG3-azide Conformation and Dynamics
Molecular modeling and simulations offer a window into the conformational landscape and dynamic behavior of this compound. These studies are crucial for understanding how the molecule folds, moves, and interacts with its environment.
Hydrodynamic Properties: The hydrodynamic volume of the molecule, a key parameter in applications like drug delivery, is influenced by its conformation in solution. Simulations can predict this property by calculating the radius of gyration over time. For PEGylated systems, it's known that the hydrodynamic volume is substantial, which can shield conjugated molecules from their environment. acs.org
Solvent Effects: The interaction with solvent molecules, typically water in biological contexts, is critical. Simulations explicitly model solvent molecules to understand hydration patterns and their effect on the conformational preferences of the PEG chains and the accessibility of the terminal azide (B81097) groups. All-atom simulations of PEGylated lipid bilayers have highlighted the strong interactions between PEG and the headgroups of lipids, as well as the penetration of PEG chains into membranes. nih.gov
| Parameter | Typical Finding | Significance | Reference |
|---|---|---|---|
| Radius of Gyration (Rg) | Highly variable, dependent on solvent and PEG chain length. | Indicates the molecule's compactness and hydrodynamic size. | nih.gov |
| End-to-End Distance | Fluctuates, showing the flexibility of the PEG-SS-PEG linker. | Reflects the accessibility of the terminal azide groups. | rsc.org |
| Dihedral Angle Distribution of Disulfide Bond | Shows preferred orientations that influence the overall molecular shape. | Crucial for understanding stimulus-responsive behavior. | acs.org |
| Solvent Accessible Surface Area (SASA) | High for PEG chains, variable for the disulfide core. | Determines interaction with the surrounding environment and other molecules. | nih.gov |
Quantum Chemical Calculations for Electronic Structure and Reactivity of this compound Functional Groups
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide detailed information about the electronic properties and inherent reactivity of the azide and disulfide functional groups.
Azide Group Reactivity: The azide group is a cornerstone of "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). medchemexpress.com Quantum calculations can elucidate the reaction mechanism, activation energies, and the nature of the transition states for these reactions. acs.org The electronic structure of the azide reveals its nucleophilic character, which is central to its reactivity. masterorganicchemistry.com
Disulfide Bond Redox Chemistry: The disulfide bond is redox-active and can be cleaved under reducing conditions, a property often exploited for controlled release mechanisms. mdpi.com Quantum calculations can model the reduction potential of the disulfide bond in this compound and how it is influenced by the neighboring PEG chains. The reactivity of disulfide bonds is known to be significantly affected by their local structure and environment. unimelb.edu.au
Electrostatic Potential Maps: These maps, generated from quantum calculations, visualize the charge distribution across the molecule. They can highlight the electrophilic and nucleophilic regions, predicting sites of interaction with other molecules. For instance, the terminal nitrogens of the azide group are typically nucleophilic, while the sulfur atoms of the disulfide can be susceptible to nucleophilic attack upon reduction.
| Functional Group | Calculated Property | Predicted Reactivity | Reference |
|---|---|---|---|
| Azide (-N3) | HOMO-LUMO Gap | Predicts susceptibility to cycloaddition reactions. | acs.org |
| Partial Atomic Charges | Indicates the nucleophilic nature of terminal nitrogen atoms. | masterorganicchemistry.com | |
| Disulfide (-S-S-) | Bond Dissociation Energy | Relates to the stability and ease of reductive cleavage. | mdpi.com |
| Electron Affinity | Predicts the propensity to accept electrons during reduction. | unimelb.edu.au |
Prediction of Reaction Pathways and Transition States for this compound Transformations
Computational chemistry allows for the detailed exploration of reaction mechanisms involving this compound, identifying the most likely transformation pathways and the structures of high-energy transition states.
Click Reaction Pathways: For the CuAAC reaction, computational models can detail the catalytic cycle, including the formation of copper-acetylide intermediates and their subsequent reaction with the azide group. acs.org This helps in optimizing reaction conditions. Similarly, for SPAAC, the calculations can predict the activation strain of the cycloalkyne and the energy barrier for the reaction with the azide. medchemexpress.com
Disulfide Reduction Mechanisms: The cleavage of the disulfide bond by reducing agents like dithiothreitol (B142953) (DTT) or glutathione (B108866) (GSH) can be modeled. mdpi.comacs.org These calculations can reveal whether the mechanism is a direct reduction or a thiol-disulfide exchange reaction. mdpi.com Understanding the transition states of these reactions is key to designing linkers that cleave at specific reduction potentials.
Metadynamics Simulations: Enhanced sampling techniques like metadynamics can be employed to explore complex reaction coordinates and overcome energy barriers, providing a more complete picture of the reaction landscape. acs.org This is particularly useful for studying conformational changes that accompany chemical reactions.
Development of Force Fields and Parameterization for this compound-Containing Systems
Accurate molecular simulations depend on the quality of the force field, which is a set of parameters describing the potential energy of the system. numberanalytics.com For a molecule like this compound, specific parameterization is often necessary.
PEG Parameterization: While standard force fields like CHARMM and AMBER have parameters for PEG, they may need refinement to accurately capture the behavior of specific PEG-linker conjugates. morressier.commdpi.com
Azide and Disulfide Parameters: The azide and disulfide functionalities require specialized parameters. The development of force field parameters for aliphatic azide chains has been a focus of research to accurately predict the properties of azide-containing materials. nih.govresearchgate.net Similarly, the dihedral parameters for the disulfide bond are critical for correctly modeling its conformational preferences and reactivity. rsc.org The CHARMM force field, for example, has been expanded to include parameters for drug-like molecules, but specific validation for azide-containing linkers is still an active area of research. morressier.com
Parameter Validation: Newly developed parameters are typically validated by comparing simulation results with experimental data or high-level quantum mechanical calculations. Properties like liquid densities and heats of vaporization for small molecule analogues are often used for this purpose. nih.gov
In Silico Design of Novel this compound Derivatives with Tuned Reactivity or Properties
Computational methods are increasingly used for the in silico design of new molecules with desired properties, a process that can significantly accelerate the discovery of novel materials.
Tuning Reactivity: By systematically modifying the structure of this compound in a computational model, researchers can predict how these changes will affect the reactivity of the azide and disulfide groups. For example, the introduction of electron-withdrawing or -donating groups near the disulfide bond could alter its reduction potential. unimelb.edu.au
Modifying Physical Properties: The length and branching of the PEG chains can be altered to tune properties like solubility, hydrodynamic radius, and biocompatibility. mdpi.com Computational screening can identify promising candidates before they are synthesized in the lab.
Future Perspectives and Emerging Research Directions for Azido Peg3 Ss Peg3 Azide
Integration of Azido-PEG3-SS-PEG3-azide into Next-Generation Nanotechnology Platforms
The unique architecture of this compound makes it an ideal candidate for advancing next-generation nanotechnology platforms. Its ability to link different molecules to nanoparticles and nanostructures is a key area of future development. biosynth.comaxispharm.com Research is moving towards using such linkers to create sophisticated nano-drug carriers that can navigate biological barriers and deliver therapeutics with high precision. cd-bioparticles.net
An emerging frontier is the integration of this linker into dynamic nanosystems, such as micromachines and nanorobots. mdpi.com The "click" functionality of the azide (B81097) groups allows for the precise attachment of navigational molecules or therapeutic agents to these machines, while the cleavable disulfide bond can facilitate cargo release upon reaching the target. broadpharm.commdpi.com For instance, future research may involve coupling this compound to light-responsive nanomotors to create systems that can penetrate deep into tissues for bioorthogonal therapy. mdpi.com
Furthermore, the principles demonstrated by tethering enzymes to DNA origami nanostructures using similar azide-PEG linkers can be extended. arxiv.org this compound could be used to assemble multi-enzyme cascades on a single nanoscaffold, with the potential to release these enzymes inside specific cellular compartments. This could lead to novel diagnostic tools and biocatalytic systems with spatially controlled activity.
Table 1: Potential Nanotechnology Applications for this compound
| Application Area | Function of this compound | Potential Impact |
|---|---|---|
| Targeted Drug Delivery | Links targeting ligands and therapeutic agents to nanoparticles. biosynth.comaxispharm.com | Enhanced drug specificity, reduced off-target effects. |
| Dynamic Nanosystems | Integrates functional molecules into nanomachines for propulsion and cargo release. mdpi.com | Development of autonomous therapeutic and diagnostic devices. |
| DNA Nanotechnology | Assembles proteins and enzymes onto DNA origami scaffolds with controlled spacing. arxiv.org | Creation of nano-bioreactors and advanced biosensors. |
| Nano-Drug Carriers | Serves as a core component in the construction of complex nano-drug delivery vehicles. cd-bioparticles.net | Improved delivery of poorly soluble or sensitive drugs. |
High-Throughput Screening and Combinatorial Chemistry Approaches Utilizing this compound
The efficiency and orthogonality of click chemistry make this compound a powerful tool for high-throughput screening (HTS) and combinatorial chemistry. The azide groups provide reliable reaction sites for building large libraries of compounds. acs.orgaxispharm.com Future HTS platforms could leverage this linker to rapidly synthesize and screen vast numbers of bioconjugates. For example, methodologies developed for screening glycosynthase activity using azido (B1232118) sugars and click chemistry detection could be adapted to screen for other enzymatic or binding interactions. nih.gov
In combinatorial chemistry, this compound can serve as a central scaffold. By reacting each azide terminus with different molecules from separate libraries (e.g., peptides, small molecules, or targeting ligands), a diverse array of bifunctional molecules can be generated. The disulfide bond adds another layer of complexity, allowing for the creation of probes that can be cleaved to release two distinct fragments upon entering a reducing environment.
The modular nature of this approach accelerates the prototyping of complex molecules like Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). medchemexpress.commdpi.commedchemexpress.com Researchers can mix and match different protein binders and E3 ligase ligands, connected by the this compound linker, to quickly identify the most effective degradation agents for a specific protein target.
Exploration of Novel Biodegradable and Biocompatible Materials Enhanced by this compound
There is a significant research thrust towards developing advanced materials that are both biodegradable and biocompatible for medical applications. This compound is poised to be a key component in this field. The PEG component is well-known for its biocompatibility, ability to improve solubility, and capacity to reduce the immunogenicity of conjugated molecules. issuu.com
The disulfide bond is the key to its biodegradability, as it can be cleaved by endogenous reducing agents like glutathione (B108866), which is found in higher concentrations inside cells than in the bloodstream. broadpharm.comresearchgate.net This property is central to the design of "smart" materials that remain stable in circulation but degrade to release their payload within the target cell. researchgate.net
Future research will likely focus on incorporating this compound into novel polymer-based materials. For example, it could be used to crosslink hydrogels, creating biodegradable scaffolds for tissue engineering that release growth factors in a controlled manner as the material degrades. It could also be used to functionalize the surface of biodegradable polymers, attaching cell-targeting moieties via click chemistry to enhance the specificity of these materials for medical implants or drug delivery vehicles. mdpi.com The development of linkers that are sensitive to specific biological conditions, such as acidity or the presence of certain enzymes, is an intense area of study where disulfide-containing linkers play a crucial role. nih.govacs.org
Table 2: Features and Benefits for Material Development
| Feature | Contribution to Material Properties | Research Direction |
|---|---|---|
| PEG Spacers | Enhances biocompatibility, solubility, and reduces immunogenicity. issuu.com | Creating "stealth" materials that evade the immune system. |
| Cleavable Disulfide Bond | Confers biodegradability in intracellular reducing environments. broadpharm.com | Designing smart materials for stimuli-responsive drug release. |
| Terminal Azide Groups | Allows for versatile functionalization with bioactive molecules via click chemistry. medchemexpress.com | Surface modification of biodegradable polymers for targeted applications. |
Development of Sustainable and Scalable Synthetic Methodologies for this compound Production
As the applications for this compound expand, the need for sustainable and scalable methods for its production becomes critical. The future of its synthesis will likely move away from traditional batch chemistry towards more efficient, automated processes. Microfluidic reactors, for instance, offer precise control over reaction conditions, which can increase yields, reduce reagent consumption, and minimize waste, aligning with the principles of green chemistry. mdpi.com
There is a growing emphasis on developing continuous-flow systems for CuAAC reactions that minimize metal contamination, a key consideration for biomedical applications. mdpi.com Research into more efficient and recyclable copper catalysts or expanding the use of copper-free SPAAC reactions will be vital. mdpi.com The SPAAC reaction, which avoids the potential cytotoxicity of copper catalysts, is particularly attractive for in vivo applications. medchemexpress.com
Unconventional and Interdisciplinary Applications of this compound in Chemical Science
The versatility of this compound opens doors to a range of unconventional and interdisciplinary applications beyond its primary use in bioconjugation. Its unique properties are finding a place in materials science, chemical proteomics, and advanced diagnostics.
In material science , PEG-azide compounds are being explored for the functionalization of novel materials like metal-organic frameworks (MOFs) and components for solar cells or electronics. chemscene.com The ability to precisely attach molecules to these materials can alter their physical and chemical properties in predictable ways.
In chemical proteomics , cleavable linkers like this compound are invaluable for identifying the protein targets of drugs and small molecule probes. rsc.orgspringernature.com A probe can be attached to the linker and introduced to a cellular system. After the probe binds to its target protein, the complex can be isolated. The cleavable disulfide bond then allows for the release of the target protein, which can be identified using mass spectrometry. This helps to elucidate drug mechanisms and discover new therapeutic targets.
In diagnostics and imaging , the linker can be used to construct sophisticated fluorescent probes. cd-bioparticles.net For example, a probe could be designed with a fluorophore and a quencher linked by this compound. In its intact state, the probe's fluorescence is quenched. Upon entering a cell and encountering a reducing environment, the linker is cleaved, separating the fluorophore from the quencher and "turning on" the fluorescence. This strategy is being explored for the in-situ imaging of specific biological processes. rsc.org
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Glutathione |
| Azido-PEG3-maleimide |
| Urease |
| Copper |
| Peptides |
| Small molecules |
| Targeting ligands |
| E3 ligase ligands |
| Growth factors |
| Fluorophore |
| Quencher |
| 2-dimethylaminoethyl methacrylate (B99206) (DMAEMA) |
| 3-azidopropyl-containing homopolymer |
| azido-PEG3-carboxyrhodamine 110 |
| DBCO-modified single-stranded DNA |
| azido-PEG3-amine |
Q & A
Basic Question: What are the optimal synthesis protocols for Azido-PEG3-SS-PEG3-azide, and how is its purity validated?
Methodological Answer:
this compound is synthesized via a multi-step process:
- Step 1: Introduce azide termini to PEG3 chains using azidation reagents (e.g., sodium azide in DMF) under controlled pH and temperature .
- Step 2: Form the disulfide (SS) bridge via oxidative coupling of thiol intermediates (e.g., using DMSO or iodine) .
- Step 3: Purify via size-exclusion chromatography (SEC) or dialysis to remove unreacted reagents .
Purity Validation: - NMR Spectroscopy: Confirm azide (-N₃) and SS bond presence via characteristic peaks (e.g., δ 3.6–3.8 ppm for PEG, δ 2.8–3.0 ppm for SS) .
- HPLC-MS: Assess molecular weight (MW ~556.6 g/mol) and detect impurities (<5% threshold) .
Basic Question: What stability conditions are critical for storing this compound?
Methodological Answer:
- Temperature: Store at ≤-20°C to prevent SS bond cleavage and azide degradation .
- Light Sensitivity: Protect from UV exposure using amber vials to avoid radical-induced SS bond scission .
- Moisture Control: Use desiccants in sealed containers; hydrolytic cleavage of PEG chains can occur at high humidity .
Advanced Question: How does the redox-sensitive SS bond influence drug-release kinetics in targeted delivery systems?
Methodological Answer:
- Redox Triggers: The SS bond cleaves under reducing environments (e.g., intracellular glutathione, GSH ≥10 mM) .
- Kinetic Analysis:
- Validation: Compare in vitro (e.g., HepG2 cells) and in vivo (murine models) release rates to confirm redox specificity .
Advanced Question: How should researchers address contradictions in crosslinking efficiency data for this compound?
Methodological Answer:
- Contradiction Source: Variability often arises from inconsistent reaction stoichiometry or incomplete azide-alkyne cycloaddition (e.g., CuAAC click chemistry).
- Resolution Strategies:
Advanced Question: How to design a dual-responsive (redox/pH) nanocarrier using this compound?
Methodological Answer:
- Material Design:
- Characterization:
- In Vitro Testing: Use confocal microscopy to track payload release in cancer cells (e.g., MCF-7) under dual stimuli .
Basic Question: What safety protocols are essential when handling this compound?
Methodological Answer:
- PPE Requirements: Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (H315/H319 hazards) .
- Ventilation: Use fume hoods to avoid inhalation of aerosols (H335 risk) .
- Spill Management: Absorb with silica gel, neutralize with 5% sodium bicarbonate, and dispose as hazardous waste .
Advanced Question: How to analyze degradation byproducts of this compound in physiological environments?
Methodological Answer:
- Degradation Setup: Incubate the compound in PBS (pH 7.4) with 10 mM GSH at 37°C for 24h .
- Byproduct Identification:
- Toxicity Screening: Use MTT assays on HEK293 cells to evaluate byproduct cytotoxicity .
Advanced Question: What strategies optimize multi-step bioconjugation using this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
